

"N-(2-butylbenzofuran-5-yl)methanesulfonamide" properties and characteristics

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Compound of Interest

Compound Name: *N-(2-butylbenzofuran-5-yl)methanesulfonamide*

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An In-Depth Technical Guide to **N-(2-butylbenzofuran-5-yl)methanesulfonamide**: Properties, Synthesis, and Applications

Introduction

N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS No: 437652-07-8) is a sulfonamide derivative built upon a benzofuran scaffold.^[1] This molecule holds significant interest for researchers, scientists, and drug development professionals, primarily functioning as a crucial chemical intermediate in the synthesis of more complex pharmaceutical agents, most notably the antiarrhythmic drug Dronedarone.^[1] Its structure, which combines the biologically significant benzofuran ring system with the versatile methanesulfonamide functional group, also makes it a compound of interest for pharmacological research into potential anticancer, antimicrobial, and anti-inflammatory activities.^{[1][2]}

This guide provides a comprehensive technical overview of **N-(2-butylbenzofuran-5-yl)methanesulfonamide**, detailing its physicochemical properties, validated synthetic and purification protocols, analytical characteristics, and its established and potential roles within medicinal chemistry. The content is structured to provide not just data, but also the scientific rationale behind its synthesis and application, reflecting the perspective of a senior application scientist.

Part 1: Physicochemical and Structural Characteristics

The unique properties of **N-(2-butylbenzofuran-5-yl)methanesulfonamide** arise from the synergistic combination of its three core components: a heterocyclic aromatic benzofuran system, a flexible n-butyl aliphatic chain at the 2-position, and a methanesulfonamide moiety at the 5-position. The benzofuran core imparts a degree of rigidity and high lipid solubility, a common feature in many bioactive molecules.[3] The methanesulfonamide group is a critical pharmacophore that can significantly influence solubility, metabolic stability, and target binding by acting as a hydrogen bond donor and acceptor.[4][5]

Chemical Structure

N-(2-butylbenzofuran-5-yl)methanesulfonamide

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Caption: Chemical structure of **N-(2-butylbenzofuran-5-yl)methanesulfonamide**.

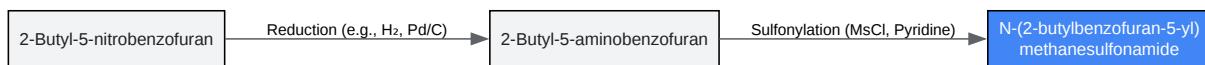
Core Properties Summary

Property	Value	Reference(s)
CAS Number	437652-07-8	[6][7][8]
Molecular Formula	C ₁₃ H ₁₇ NO ₃ S	[1][7][8]
Molecular Weight	267.35 g/mol	[7]
Appearance	White to off-white crystalline powder	[6][7]
Melting Point	145-148°C	[7]
Solubility	Freely soluble in DMSO and DMF; slightly soluble in ethanol and water	[6][7]
Purity (Typical)	≥99.0% (by HPLC)	[7]
Storage Conditions	2-8°C under an inert atmosphere	[7]

Part 2: Synthesis and Purification

The synthesis of **N-(2-butylbenzofuran-5-yl)methanesulfonamide** is a well-documented process, often starting from precursors like 2-butyl-5-nitrobenzofuran.^[9] The general strategy involves the formation of the 5-amino-2-butylbenzofuran intermediate, followed by sulfonylation. This approach is robust and scalable, making it suitable for both laboratory research and industrial production.

Synthetic Workflow Overview



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Caption: Key stages in the synthesis from 2-butyl-5-nitrobenzofuran.

Detailed Experimental Protocol: Synthesis via Sulfonylation of 2-Butyl-5-aminobenzofuran

This protocol describes a reliable, two-step laboratory-scale synthesis starting from the commercially available 2-butyl-5-nitrobenzofuran.

Step 1: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butyl-5-aminobenzofuran

- **Rationale:** The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired amine with minimal byproducts. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.
- **Procedure:**
 - To a hydrogenation flask, add 2-butyl-5-nitrobenzofuran (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
 - Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).
 - Seal the flask and purge the system with nitrogen gas before introducing hydrogen gas (typically via a balloon or a Parr hydrogenator).
 - Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
 - Once complete, carefully purge the system again with nitrogen to remove excess hydrogen.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
 - Concentrate the filtrate under reduced pressure to yield crude 2-butyl-5-aminobenzofuran, which can often be used in the next step without further purification.

Step 2: Sulfonylation of 2-Butyl-5-aminobenzofuran

- **Rationale:** The nucleophilic amine readily reacts with the electrophilic methanesulfonyl chloride (MsCl) to form the stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is required to act as a solvent and to neutralize the HCl byproduct generated during the reaction.
- **Procedure:**
 - Dissolve the crude 2-butyl-5-aminobenzofuran (1.0 eq) in pyridine or dichloromethane (DCM) at 0°C (ice bath).
 - Slowly add methanesulfonyl chloride (MsCl, approx. 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
 - Upon completion, quench the reaction by slowly adding water or dilute HCl.
 - If DCM was used as the solvent, perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
 - If pyridine was used, dilute the mixture with ethyl acetate and perform similar washes.
 - Concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

- **Rationale:** Crystallization is an effective method for purifying the final compound, leveraging its crystalline nature and differential solubility in a mixed solvent system to remove impurities.
[\[1\]](#)
- **Procedure:**
 - Dissolve the crude **N-(2-butylbenzofuran-5-yl)methanesulfonamide** in a minimal amount of hot ethyl acetate.

- Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to maximize crystal formation.
- Collect the resulting white to off-white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
- Assess purity using HPLC ($\geq 99.0\%$ is typically achievable) and confirm the structure via spectroscopic methods.[\[7\]](#)

Part 3: Analytical Characterization

Structural confirmation and purity assessment are critical. The following table summarizes the expected spectral data for **N-(2-butylbenzofuran-5-yl)methanesulfonamide** based on its known structure and data from analogous compounds.

Technique	Expected Observations
¹ H NMR	Aromatic Protons: Signals in the ~7.0-7.5 ppm range. Benzofuran C3-H: A singlet around 6.5 ppm. NH Proton: A broad singlet, chemical shift variable depending on solvent and concentration. Butyl Chain: A triplet (~2.8 ppm, α -CH ₂), a multiplet (~1.7 ppm, β -CH ₂), a multiplet (~1.4 ppm, γ -CH ₂), and a triplet (~0.9 ppm, δ -CH ₃). Methanesulfonyl Protons: A sharp singlet around 3.0 ppm (3H).
¹³ C NMR	Aromatic/Benzofuran Carbons: Multiple signals in the ~110-160 ppm range. Butyl Chain Carbons: Signals in the aliphatic region ~13-30 ppm. Methanesulfonyl Carbon: A signal around 40 ppm.
Mass Spec (ESI+)	[M+H] ⁺ : Expected at m/z 268.1. [M+Na] ⁺ : Expected at m/z 290.1.
IR Spectroscopy	N-H Stretch: A band around 3200-3300 cm ⁻¹ . S=O Asymmetric/Symmetric Stretch: Strong bands around 1320-1350 cm ⁻¹ and 1150-1170 cm ⁻¹ . C-H Aliphatic Stretch: Bands just below 3000 cm ⁻¹ . C=C Aromatic Stretch: Bands around 1600 cm ⁻¹ and 1450 cm ⁻¹ .

Part 4: Role in Medicinal Chemistry and Potential Biological Activity

While primarily valued as a synthetic intermediate, the structural motifs of **N-(2-butylbenzofuran-5-yl)methanesulfonamide** place it within a class of compounds with high potential for biological activity.

The Privileged Benzofuran Scaffold

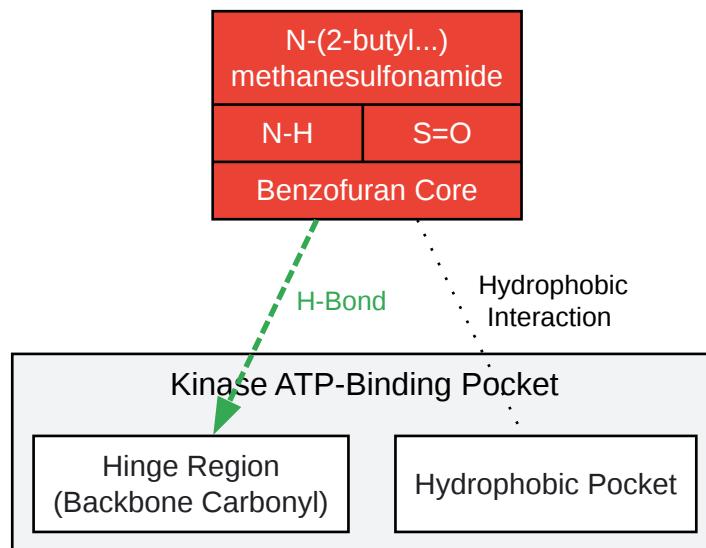
The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry.^[3] This is due to its frequent appearance in natural products and synthetic compounds that exhibit a wide array of pharmacological effects.^{[10][11][12]} Benzofuran derivatives have been developed and investigated as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory agents.^{[11][13]} Their mechanism of action is diverse, ranging from the inhibition of protein kinases like CDK2 and Src kinase to the disruption of tubulin polymerization.^[3]

The Versatile Methanesulfonamide Group

The methanesulfonamide moiety is a cornerstone of modern drug design.^[4] Its ability to act as a bioisosteric replacement for carboxylic acids or phenols can dramatically improve a drug candidate's pharmacokinetic profile.^[4] Crucially, the sulfonamide group is an excellent hydrogen bond donor and acceptor, a feature essential for binding to many biological targets, particularly the hinge region of protein kinases.^[4] This has led to its incorporation into numerous approved drugs, including kinase inhibitors and selective COX-2 inhibitors.^{[4][5]}

Hypothesized Mechanism of Action: Kinase Inhibition

Given the presence of the methanesulfonamide group, a plausible hypothesis is that **N-(2-butylbenzofuran-5-yl)methanesulfonamide** or its derivatives could function as kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Kinase inhibitors typically compete with ATP for binding in a pocket on the enzyme. The sulfonamide's N-H group can form a critical hydrogen bond with a backbone carbonyl in the kinase's "hinge region," anchoring the inhibitor in the active site.



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Caption: Hypothetical binding of a sulfonamide inhibitor in a kinase active site.

This compound serves as a valuable building block for developing such targeted therapies.^[7] Its exploration may lead to the discovery of novel therapeutic agents for a variety of disorders. ^{[1][2]}

Conclusion

N-(2-butylbenzofuran-5-yl)methanesulfonamide is more than a mere synthetic intermediate; it is a molecule at the intersection of practical synthesis and potential pharmacology. Its well-defined physicochemical properties and robust synthetic pathways make it a reliable building block for complex drug molecules like Dronedarone. Furthermore, its constituent benzofuran and methanesulfonamide moieties ground it firmly in areas of active drug discovery research. This guide has provided the core technical knowledge necessary for researchers to effectively synthesize, characterize, and strategically utilize this versatile compound in their drug development endeavors.

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